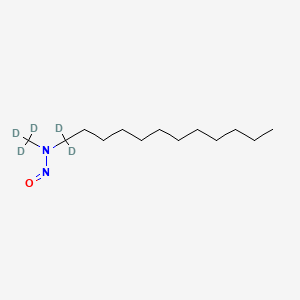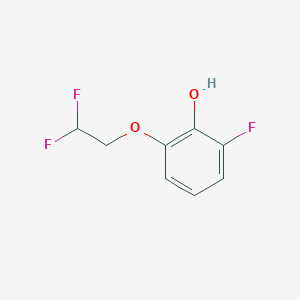
2-Fluoro-6-(2,2-difluoroethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(2,2-difluoroethoxy)phenol is an organic compound with the molecular formula C8H7F3O2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with fluorine and difluoroethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(2,2-difluoroethoxy)phenol typically involves the reaction of 2-fluorophenol with 2,2-difluoroethanol in the presence of a base. The reaction conditions often include heating and stirring to ensure complete reaction. The process can be summarized as follows:
Starting Materials: 2-fluorophenol and 2,2-difluoroethanol.
Reaction Conditions: The reaction is carried out in an organic solvent with a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. Key steps include:
Bulk Handling of Reactants: Efficient handling and storage of 2-fluorophenol and 2,2-difluoroethanol.
Reaction Optimization: Use of continuous flow reactors to enhance reaction rates and yields.
Purification: Advanced purification techniques such as distillation or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-(2,2-difluoroethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted phenols.
Applications De Recherche Scientifique
2-Fluoro-6-(2,2-difluoroethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorophenol: A simpler analog with only one fluorine atom.
2,2-Difluoroethoxyphenol: Lacks the additional fluorine substitution on the benzene ring.
6-Fluoro-2-(2,2-difluoroethoxy)phenol: A positional isomer with different substitution patterns.
Uniqueness
2-Fluoro-6-(2,2-difluoroethoxy)phenol is unique due to the presence of both fluorine and difluoroethoxy groups, which confer distinct chemical and physical properties. These substitutions can enhance the compound’s reactivity, stability, and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H7F3O2 |
|---|---|
Poids moléculaire |
192.13 g/mol |
Nom IUPAC |
2-(2,2-difluoroethoxy)-6-fluorophenol |
InChI |
InChI=1S/C8H7F3O2/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,7,12H,4H2 |
Clé InChI |
AMQOOVPXHTZUEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)O)OCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



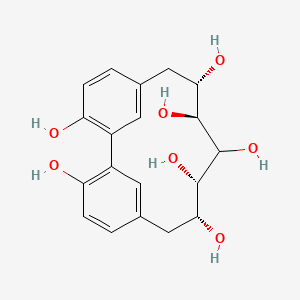
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)
![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)

![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
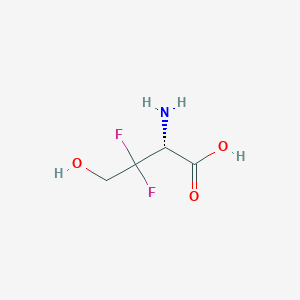
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)

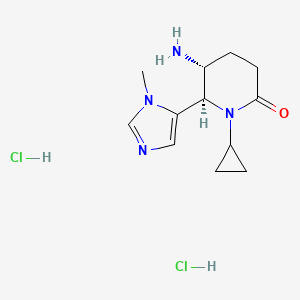
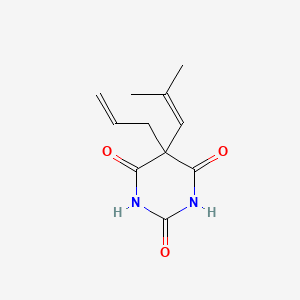
![rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)
